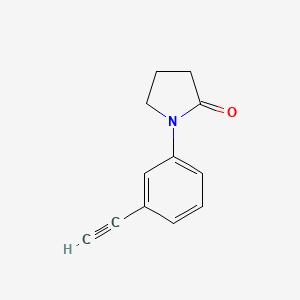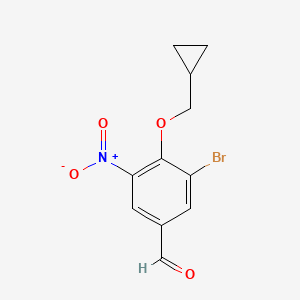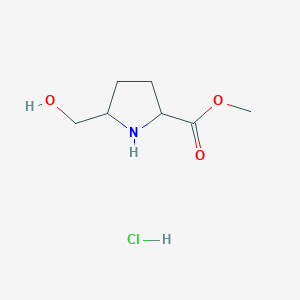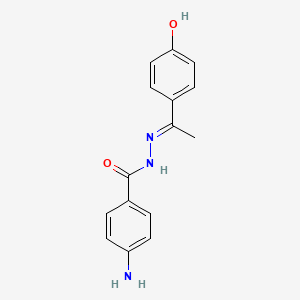
4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide is a chemical compound with the molecular formula C16H17N3O2. It is known for its unique structural properties and potential applications in various scientific fields. The compound features a hydrazide group linked to a benzene ring, which is further connected to a hydroxyphenyl group through an ethylidene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide typically involves the condensation reaction between 4-aminobenzohydrazide and 4-hydroxypropiophenone. The reaction is carried out in absolute ethanol with a few drops of glacial acetic acid as a catalyst. The mixture is stirred at room temperature for 20 minutes and then heated to 80°C for 5 hours. After the reaction is complete, the solvent is evaporated to obtain the crude product, which is then purified by recrystallization from hot ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-Amino-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-Amino-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. The hydroxy and amino groups play a crucial role in these interactions, making the compound a potential candidate for drug development and other biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-N’-(1-(4-fluorophenyl)ethylidene)benzohydrazide
- 4-Amino-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide
- 4-Amino-N’-(1-(4-chlorophenyl)ethylidene)benzohydrazide
Uniqueness
4-Amino-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide is unique due to the presence of the hydroxy group, which imparts additional hydrogen bonding capabilities and enhances its solubility in polar solvents. This makes it more versatile in various chemical and biological applications compared to its analogs .
Propriétés
Formule moléculaire |
C15H15N3O2 |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
4-amino-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O2/c1-10(11-4-8-14(19)9-5-11)17-18-15(20)12-2-6-13(16)7-3-12/h2-9,19H,16H2,1H3,(H,18,20)/b17-10+ |
Clé InChI |
WEIKSZJEZLFWKY-LICLKQGHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)N)/C2=CC=C(C=C2)O |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


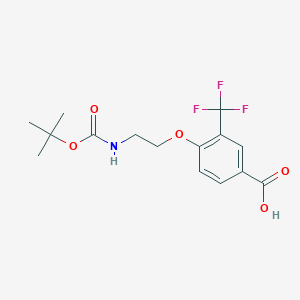

![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)
![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)
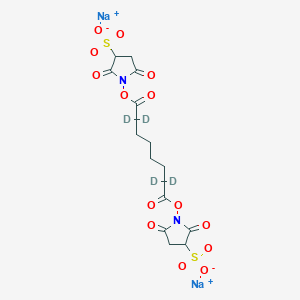


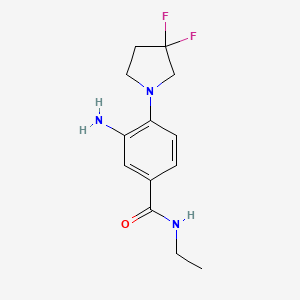
![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)
